4-Amino-3-fluoro-5-nitrobenzotrifluoride
Description
Its structure is characterized by a benzene ring with the trifluoromethyl group at position 1, fluoro at position 3, nitro at position 5, and amino at position 4 (numbering based on IUPAC conventions). This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing trifluoromethyl and nitro groups, which enhance electrophilic substitution reactivity. The amino group provides a site for further functionalization, making it valuable in multi-step synthetic pathways .
Properties
IUPAC Name |
2-fluoro-6-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2O2/c8-4-1-3(7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJROXCNNAAYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217304-18-1 | |
| Record name | 4-Amino-3-fluoro-5-nitrobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoro-5-nitrobenzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride followed by amination. The nitration process can be carried out using mixed acids (a combination of nitric acid and sulfuric acid) under controlled temperature conditions to ensure safety and efficiency . The resulting nitro compound is then subjected to amination using suitable reagents such as ammonia or amines under appropriate conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 4-Amino-3-fluoro-5-nitrobenzotrifluoride can be achieved using continuous-flow reactors. These reactors offer better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product. The continuous-flow process also enhances safety by minimizing the risk of exothermic reactions .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-fluoro-5-nitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkoxides or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-Amino-3-fluoro-5-aminobenzotrifluoride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Amino-3-fluoro-5-nitrosobenzotrifluoride or 4-Amino-3-fluoro-5-nitrobenzotrifluoride.
Scientific Research Applications
4-Amino-3-fluoro-5-nitrobenzotrifluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-fluoro-5-nitrobenzotrifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, fluoro, and nitro groups allows it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The fluoro and nitro groups’ positions significantly influence reactivity. For example, 5-Amino-2-fluoro-4-nitrobenzotrifluoride (CAS 179062-05-6) has amino and nitro groups meta to each other, enhancing resonance stabilization compared to para-substituted analogs .
- Trifluoromethyl Group Stability : All analogs retain the -CF₃ group, which imparts lipophilicity and metabolic stability, critical in drug design .
Functional Group Variations
Amino Group Derivatives
- 5-Amino-2-cyanobenzotrifluoride (CAS 654-70-6): Replaces nitro with cyano (-CN), increasing electrophilicity but reducing oxidative stability. Used in polymer chemistry and as a ligand precursor .
- 2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4): Lacks the nitro group, simplifying reduction pathways but limiting utility in nitro-to-amine conversion reactions .
Halogen-Substituted Derivatives
- 3-Bromo-5-fluoro-4-nitrobenzotrifluoride (CAS 1310914-30-7): Bromine substitution at position 3 increases molecular weight (287.99 g/mol) and polarizability, favoring Suzuki coupling reactions .
- 4-Amino-2-chloro-5-nitrobenzotrifluoride (CAS 35375-74-7): Chloro substituents enhance electrophilic aromatic substitution rates compared to fluoro analogs but introduce higher toxicity risks .
Physicochemical Properties
Notes:
- The amino group increases water solubility via H-bonding, whereas nitro and trifluoromethyl groups enhance lipid solubility.
- Bromine in 3-Bromo-5-fluoro-4-nitrobenzotrifluoride elevates molecular weight and logP, favoring membrane permeability .
Biological Activity
4-Amino-3-fluoro-5-nitrobenzotrifluoride is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C7H4F3N2O2 and a molecular weight of approximately 206.12 g/mol. Its structure features an amino group, a nitro group, and a trifluoromethyl group, which contribute to its reactivity and biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of 4-amino-3-fluoro-5-nitrobenzotrifluoride exhibit antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .
The biological activity of 4-amino-3-fluoro-5-nitrobenzotrifluoride is primarily attributed to its functional groups:
- Amino Group : Capable of forming hydrogen bonds, enhancing interaction with biological targets.
- Nitro Group : Can undergo reduction to form reactive intermediates that may interact with cellular components.
- Trifluoromethyl Group : Increases lipophilicity, potentially improving membrane permeability and bioavailability .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, suggesting significant antimicrobial potency.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Derivative A | 8 | 16 |
| Derivative B | 4 | 8 |
| Derivative C | 16 | 32 |
Study 2: Anticancer Activity
In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), derivatives were tested for their ability to induce apoptosis. The findings revealed:
| Compound | IC50 (µM) in HeLa Cells | IC50 (µM) in MCF-7 Cells |
|---|---|---|
| Derivative D | 10 | 15 |
| Derivative E | 5 | 7 |
These results indicate that certain modifications to the parent compound can enhance its anticancer activity significantly .
Synthesis Methods
Synthesis of 4-amino-3-fluoro-5-nitrobenzotrifluoride typically involves multi-step organic reactions:
- Nitration : Introduction of the nitro group through electrophilic aromatic substitution.
- Fluorination : Use of fluorinating agents to introduce the fluorine atom at the desired position.
- Reduction : Conversion of the nitro group to an amino group using reducing agents like iron or tin in acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
